molecular formula C16H17N B3004324 (E)-N-benzyl-3-phenylprop-2-en-1-amine CAS No. 40032-55-1

(E)-N-benzyl-3-phenylprop-2-en-1-amine

Cat. No. B3004324
CAS RN: 40032-55-1
M. Wt: 223.319
InChI Key: RVJFXBCWUZCHPO-KPKJPENVSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

Synthesis of Imidazolone Derivatives

(E)-N-benzyl-3-phenylprop-2-en-1-amine is involved in the synthesis of imidazolone derivatives. A study by Bezenšek et al. (2012) discusses a one-pot synthesis method for these derivatives, highlighting its role in the Michael addition reaction followed by cyclization processes. Imidazolones have potential applications in pharmaceuticals and organic chemistry (Bezenšek et al., 2012).

Antibacterial Activity Studies

Research by Merugu et al. (2010) explores the antibacterial activity of compounds synthesized using (E)-N-benzyl-3-phenylprop-2-en-1-amine. The study demonstrates its utility in preparing compounds with significant antibacterial properties, indicating potential applications in medicinal chemistry and the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Electrophilicity-Nucleophilicity Relations

The compound has been used in studies analyzing electrophilicity-nucleophilicity relations, as described by Dichiarante et al. (2008). Their research provides insights into the reactivity of nucleophiles, which is crucial for understanding various chemical reactions and designing new molecules (Dichiarante, Fagnoni, & Albini, 2008).

Polymerization Catalyst Research

Lu et al. (2017) discuss the use of (E)-N-benzyl-3-phenylprop-2-en-1-amine in the context of ring-opening polymerization of ε-caprolactone, initiated by aluminum complexes. This study highlights its application in polymer science, particularly in the synthesis and design of new polymeric materials (Lu et al., 2017).

Structural Analysis in Organic Compounds

Berestovitskaya et al. (2016) utilized this compound in structural analysis studies, providing valuable information on molecular configurations and interactions within organic compounds. Such studies are essential for understanding the physical and chemical properties of organic molecules (Berestovitskaya et al., 2016).

Monoamine Oxidase Substrate Studies

Williams et al. (1988) investigated the use of (E)-N-benzyl-3-phenylprop-2-en-1-amine as a substrate for monoamine oxidases in their study. This research is significant in the field of biochemistry, especially in understanding enzyme activity and mechanisms (Williams, Lawson, & Backwell, 1988).

Synthesis of Cyclic Beta-Amino Alcohol Derivatives

Lee et al. (2007) describe the synthesis of cyclic beta-amino alcohol derivatives using (E)-N-benzyl-3-phenylprop-2-en-1-amine. This process involves allylic amination and ring-closing metathesis, indicating its relevance in the synthesis of complex organic molecules (Lee, Shin, Kang, & Lee, 2007).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could include potential applications, areas of research interest, and possible modifications to improve the compound’s properties .

properties

IUPAC Name

(E)-N-benzyl-3-phenylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12,17H,13-14H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJFXBCWUZCHPO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzyl-3-phenylprop-2-en-1-amine

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